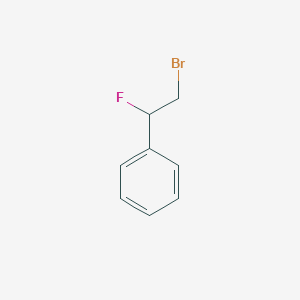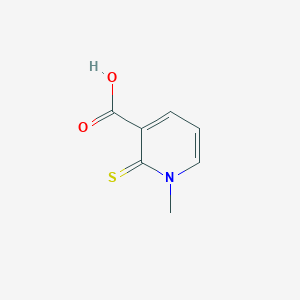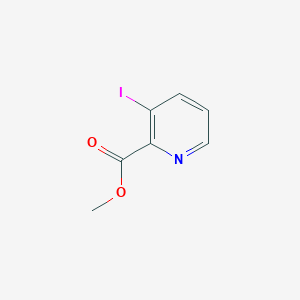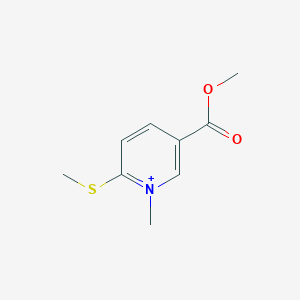![molecular formula C20H18N2O3S2 B186439 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione CAS No. 6059-77-4](/img/structure/B186439.png)
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione, also known as Ebselen, is a synthetic organic compound that has been studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione exerts its therapeutic effects through various mechanisms of action. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione acts as a glutathione peroxidase mimic and can reduce hydrogen peroxide and organic hydroperoxides. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can also inhibit the activity of various enzymes that are involved in the production of reactive oxygen species. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines.
生化和生理效应
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess various biochemical and physiological effects. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to reduce oxidative stress and inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess neuroprotective properties and can protect neurons from various insults. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been shown to possess anti-cancer properties and can inhibit the growth of various cancer cells.
实验室实验的优点和局限性
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that can be easily synthesized in the lab. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione also has some limitations for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.
未来方向
There are several future directions for the study of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of various neurological disorders, and further studies are needed to determine its effectiveness in these conditions. Additionally, further studies are needed to determine the optimal dosages and administration routes for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. Finally, further studies are needed to determine the long-term effects of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione on the body.
In conclusion, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the efficacy of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione in clinical trials and its optimal dosages and administration routes.
合成方法
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be synthesized by the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methylphenylhydrazine and 1,3-benzothiazole-6-carbaldehyde. The final product is obtained by oxidation of the intermediate with hydrogen peroxide.
科学研究应用
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. It has also been shown to possess anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
属性
CAS 编号 |
6059-77-4 |
|---|---|
产品名称 |
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
分子式 |
C20H18N2O3S2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-13-8-9-14-16(10-13)26-20(21-14)27-17-11-18(23)22(19(17)24)15-7-5-4-6-12(15)2/h4-10,17H,3,11H2,1-2H3 |
InChI 键 |
FJWSPSHVEHXCLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)




![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)

